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Compound of Interest

1-Chloro-N-methylisoquinolin-8-
Compound Name:

amine
CAS No.: 1374652-55-7
Cat. No.: B1460170

Get Quote

Executive Summary

This application note details the synthesis of 1-Chloro-N-methylisoquinolin-8-amine (CAS:
1374652-55-7), a critical heterocyclic building block for kinase inhibitors and DNA-intercalating
therapeutics.[1][2]

The procedure addresses the two primary synthetic challenges associated with this scaffold:

» Regioselective Chlorination: Installing a chlorine atom at the C1 position while preserving the
C8 functionality.[1]

» Selective N-Monomethylation: Preventing over-alkylation (dimethylation) of the C8-amine, a
common pitfall in peri-substituted isoquinolines.[1]

Protocol Strategy: The optimized route utilizes a "Nitro-First, Chloro-Second" strategy.[1] We
begin with 8-nitroisoquinoline to leverage the nitro group's stability during the harsh C1-
chlorination conditions (
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), followed by a chemoselective reduction and a controlled Boc-mediated methylation to ensure
high purity.[1]

Retrosynthetic Analysis

The logical disconnection reveals 8-nitroisoquinoline as the ideal starting material.[1] The C1-
chlorine is installed via the rearrangement of the N-oxide, a classic Meisenheimer-type
activation.[1]
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Figure 1: Retrosynthetic pathway designed to preserve the labile C1-chloride during amine
functionalization.

Safety & Hazard Protocols

Reagent Hazard Class Critical Precaution

Reacts violently with water.[1]

Phosphorus Oxychloride ( Quench slowly into ice at
Corrosive, Toxic

) <0°C. Use strictly in a fume
hood.

Shock sensitive in dry form.[1]
m-CPBA Oxidizer, Explosive Do not concentrate to dryness.
[1] Store at 2-8°C.

Extreme alkylating agent.[1]
Methyl lodide (Mel) Carcinogen, Neurotoxin Use double-gloving and a

closed dispensing system.

Stannous Chloride ( Acidic hydrolysis releases HCI

Corrosive, Irritant T o
) gas.[1] Maintain ventilation.[1]
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Detailed Experimental Protocol
Step 1: N-Oxidation of 8-Nitroisoquinoline

Rationale: The nitrogen atom must be activated as an N-oxide to facilitate nucleophilic attack
by chloride at the C1 position.[1]

 Dissolution: Dissolve 8-nitroisoquinoline (10.0 g, 57.4 mmol) in dichloromethane (DCM, 200
mL) in a 500 mL round-bottom flask.

e Oxidation: Cool to 0°C. Add m-chloroperoxybenzoic acid (MCPBA) (70%, 15.6 g, 63.1 mmol)
portion-wise over 20 minutes.

e Reaction: Warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (100%
EtOAC); product is more polar than starting material.[1]

e Workup: Wash the organic layer with sat.[1]

(3 x 100 mL) to remove m-chlorobenzoic acid byproduct.[1]

e |solation: Dry over

, filter, and concentrate.

 Yield: Expect ~9.5 g (87%) of a yellow solid.

o Checkpoint: Ensure complete removal of acid; residual acid can interfere with the next
step.[1]
Step 2: Regioselective Chlorination (The Meisenheimer
Rearrangement)

Rationale:

acts as both the activating agent and the nucleophile source.[1] The nitro group at C8 does not
sterically hinder C1 chlorination.[1]

o Setup: Place 8-nitroisoquinoline N-oxide (9.0 g, 47.3 mmol) in a dry pressure tube or round-
bottom flask with a reflux condenser.
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Reagent Addition: Add
(45 mL) carefully. The solid will dissolve.[1]

Reflux: Heat the mixture to 100°C for 4 hours. The solution will darken.

Quenching (CRITICAL): Cool the mixture to RT. Pour the reaction mass slowly onto 500 g of
crushed ice with vigorous stirring. Maintain internal temp <20°C.

Neutralization: Adjust pH to ~8 using solid

or 28%

1]

Extraction: Extract with DCM (3 x 150 mL). Wash combined organics with brine.[1]

Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 1-chloro-8-nitroisoquinoline.

[1]3]

Yield: Expect ~7.5 g (76%).

Step 3: Chemoselective Nitro Reduction

Rationale: Catalytic hydrogenation (

) causes hydrogenolysis (de-chlorination) of the C1-Cl bond.[1] We use Stannous Chloride (

) to selectively reduce the nitro group while leaving the aryl chloride intact.[1]

Reaction: Dissolve 1-chloro-8-nitroisoquinoline (5.0 g, 24.0 mmol) in Ethanol (100 mL). Add

(27.0 g, 120 mmol).

Heating: Heat to 70°C for 3 hours.

Workup: Cool to RT. Pour into ice water. Basify to pH 9 with 1N NaOH. The tin salts will form
a thick slurry.[1]

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://prepchem.com/synthesis-of-8-aminoquinoline/
https://prepchem.com/synthesis-of-8-aminoquinoline/
https://prepchem.com/synthesis-of-8-aminoquinoline/
https://prepchem.com/synthesis-of-8-aminoquinoline/
https://www.bldpharm.com/products/23056-36-2.html
https://prepchem.com/synthesis-of-8-aminoquinoline/
https://prepchem.com/synthesis-of-8-aminoquinoline/
https://prepchem.com/synthesis-of-8-aminoquinoline/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460170?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Filtration: Filter the slurry through Celite to remove tin salts. Wash the Celite pad with EtOAc.
[1]

Extraction: Separate the filtrate layers. Extract aqueous phase with EtOAc.[1]

Isolation: Concentrate to obtain 1-chloroisoquinolin-8-amine.

Yield: Expect ~3.8 g (89%).

Step 4: Controlled N-Monomethylation (Boc-Strategy)

Rationale: Direct methylation of primary amines often leads to mixtures of mono- and di-
methylated products.[1] The Boc-protection strategy guarantees the synthesis of the secondary
amine.[1]

Phase A: Boc Protection[1]
e Dissolve 1-chloroisoquinolin-8-amine (3.0 g, 16.8 mmol) in THF (50 mL).
e Add

(4.4 g, 20.1 mmol) and DMAP (0.2 g). Reflux for 4 hours.

o Concentrate and pass through a short silica plug to obtain tert-butyl (1-chloroisoquinolin-8-
yl)carbamate.

Phase B: Methylation

Dissolve the Boc-carbamate in dry DMF (30 mL) under

. Cool to 0°C.[1]

Add NaH (60% dispersion, 0.81 g, 20.2 mmol). Stir for 30 min (gas evolution).

Add Methyl lodide (Mel) (1.26 mL, 20.2 mmol) dropwise.

Stir at RT for 2 hours. Quench with water and extract with EtOAc.[1]

Phase C: Deprotection
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o Dissolve the crude methylated intermediate in DCM (20 mL).

e Add Trifluoroacetic acid (TFA) (5 mL). Stir at RT for 2 hours.

o Concentrate to remove TFA.[1] Redissolve in DCM and wash with sat.[1]

(free-basing).

 Final Purification: Flash chromatography (DCM/MeOH 98:2).

e Final Yield: Expect ~2.4 g (74% over 3 steps).

Analytical Validation

Parameter Specification Notes

Oxidizes slowly in air; store

Appearance Yellow to orange solid
under Argon.[1]
NMR (DMSO- 2.85-2.95 (s, 3H, Diagnostic doublet if coupled
to NH; singlet if broad.[1]
) )
C3/C4 protons show
characteristic isoquinoline
NMR (Aromatic) 7.5-8.2 (m, 5H) coupling (
)-[1]
Chlorine isotope pattern (
LC-MS (ESI+) 193.04

ratio 3:[1]1) must be visible.[1]

Troubleshooting Guide

e Problem: Loss of Chlorine atom during Step 3.
o Cause: Presence of trace Pd or excessive heating if using Fe/acid.[1]

o Solution: Switch strictly to
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or
at mild temperatures (60°C).[1]

e Problem: Dimethylation in Step 4.
o Cause: If skipping the Boc-route and using direct alkylation.[1]

o Solution: Use the Boc-route described. Alternatively, use reductive amination with
Paraformaldehyde and NaOMe/NaBH4, but optimization is required to prevent over-
reaction.[1]

e Problem: Low yield in Step 2 (Chlorination).
o Cause: Incomplete N-oxide formation or wet reagents.[1]
o Solution: Dry the N-oxide thoroughly before adding

.[1] Water reacts violently with

, destroying the reagent.[1]
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+ Target Molecule Identification
o Title: 1-Chloro-N-methylisoquinolin-8-amine (CAS 1374652-55-7).[1][2][4][5](6][7]
o Source: ChemBK.[1]

o URL:[LINK][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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